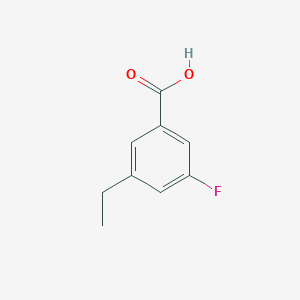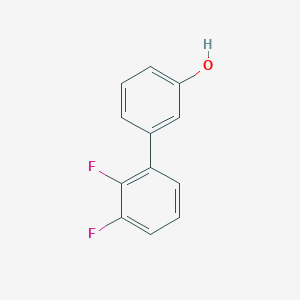
4-(Tert-butyldiphenylsilyloxy)butanal
Vue d'ensemble
Description
4-(Tert-butyldiphenylsilyloxy)butanal is an organic compound with the molecular formula C20H26O2Si. It is a silyl ether derivative of butanal, where the hydroxyl group of butanal is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis as a protected form of butanal, allowing for selective reactions at other functional groups without interference from the aldehyde group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldiphenylsilyloxy)butanal typically involves the protection of butanal using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Protection Reaction:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butyldiphenylsilyloxy)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O, acidic or basic conditions
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent
Substitution: Various silylating agents, acidic or basic catalysts
Major Products Formed
Oxidation: 4-(Tert-butyldiphenylsilyloxy)butanoic acid
Reduction: 4-(Tert-butyldiphenylsilyloxy)butanol
Substitution: Depending on the reagent, various silyl ethers or other protected derivatives
Applications De Recherche Scientifique
4-(Tert-butyldiphenylsilyloxy)butanal is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Some of its applications include:
Chemistry: Used as a protected form of butanal in multi-step organic syntheses, allowing for selective reactions at other functional groups.
Biology: Employed in the synthesis of biologically active molecules, where the protection of the aldehyde group is crucial for the stability of intermediates.
Medicine: Utilized in the development of pharmaceuticals, where selective deprotection can lead to the formation of active drug molecules.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Tert-butyldiphenylsilyloxy)butanal primarily involves its role as a protected aldehyde. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the aldehyde site. This allows for selective functionalization of other parts of the molecule. Upon deprotection, the aldehyde group can participate in various reactions, such as nucleophilic addition or condensation, leading to the formation of desired products.
Comparaison Avec Des Composés Similaires
4-(Tert-butyldiphenylsilyloxy)butanal can be compared with other silyl-protected aldehydes, such as:
4-(Tert-butyldimethylsilyloxy)butanal: Similar in structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl. The diphenyl group provides greater steric hindrance and stability.
4-(Trimethylsilyloxy)butanal: Contains a trimethylsilyl group, which is smaller and less sterically hindering than the tert-butyldiphenylsilyl group, leading to different reactivity and stability.
4-(Triisopropylsilyloxy)butanal: Features a triisopropylsilyl group, offering a balance between steric hindrance and ease of deprotection.
These similar compounds highlight the uniqueness of this compound in terms of its steric properties and stability, making it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxybutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-16H,10-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGNMIFTOBCQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446615 | |
| Record name | 4-(tert-butyldiphenylsilyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127793-62-8 | |
| Record name | 4-(tert-butyldiphenylsilyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)





